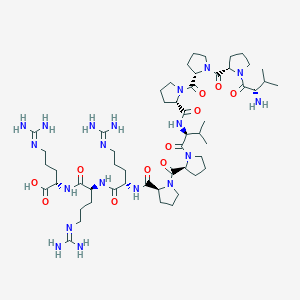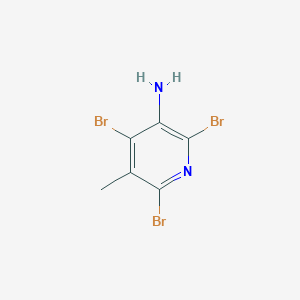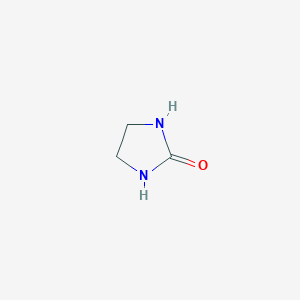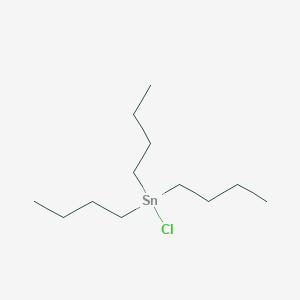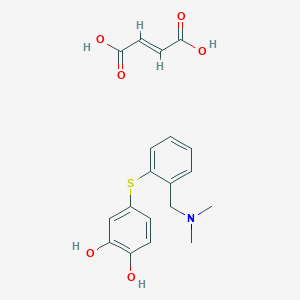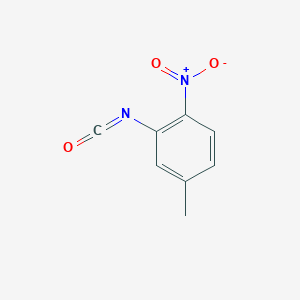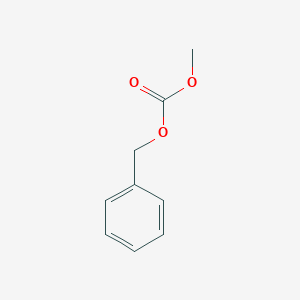
苄基甲基碳酸酯
概述
描述
Benzyl methyl carbonate (BMC) is an organic compound with the molecular formula C7H10O3. It is a colorless, liquid, with a sweet, fruity odor and a boiling point of 176°C. BMC is soluble in water and alcohols, but insoluble in ether and benzene. It is widely used in organic synthesis and is employed as a solvent and reagent in the pharmaceutical and fine chemical industries. BMC is a versatile compound that can be used in a variety of applications, including the synthesis of organic compounds, the production of polymers, and the production of pharmaceuticals.
科学研究应用
有机合成
苄基甲基碳酸酯用于有机合成,特别是在苄基型醇的甲基化中。 该过程涉及使用碳酸二甲酯作为试剂,并且可以通过某些催化剂或连续流动工艺来增强,以实现高效生产 .
催化
研究探索了使用催化剂(例如合成材料)来促进苄基化与苄基甲基碳酸酯的反应。 这些催化剂可以提高合成过程的有效性 .
电合成
苄基甲基碳酸酯在电合成中具有应用,它与 Cu 纳米颗粒材料一起使用,表现出高电催化活性。 该过程涉及从苄醇和 CO2 合成苄基甲基碳酸酯 .
动力学研究
对碳酸二甲酯及其衍生物(包括苄基甲基碳酸酯)反应的研究提供了对其动力学稳定性和反应路径的见解。 这项研究对于理解和改进各种应用的反应条件至关重要 .
未来方向
Benzyl Methyl Carbonate and similar organic carbonates have potential applications in green chemistry. For instance, they can be produced from CO2 and their mild hydrogenation can provide alternative approaches to the indirect hydrogenation of CO2 to methanol . This represents a promising direction for future research and development.
作用机制
Target of Action
Benzyl Methyl Carbonate (BMC) is a chemical compound that primarily targets organic molecules in various chemical reactions . It is often used in the synthesis of other compounds, where it interacts with its targets to induce changes in their molecular structure .
Mode of Action
The mode of action of BMC involves its interaction with its targets, leading to changes in their molecular structure. For instance, in the electrosynthesis of BMC from benzyl alcohol and carbon dioxide, BMC interacts with the catalyst (such as Cu nanoparticles) to facilitate the reaction . In another example, BMC is used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
BMC affects various biochemical pathways, particularly those involved in the synthesis of other compounds. For instance, in the synthesis of non-symmetric benzyl carbonate derivatives, BMC is used as a reagent in conjunction with an organocatalyst for the selective methoxycarbonylation of diversely substituted benzylic alcohols . In another example, BMC is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key pathway in the formation of carbon–carbon bonds .
Pharmacokinetics
Its properties can be inferred from its chemical structure and its interactions in various chemical reactions .
Result of Action
The result of BMC’s action is the formation of new compounds through various chemical reactions. For instance, in the electrosynthesis of BMC from benzyl alcohol and carbon dioxide, the result is the formation of BMC . In the Suzuki–Miyaura cross-coupling reaction, the result is the formation of new carbon–carbon bonds .
Action Environment
The action of BMC is influenced by various environmental factors, including the presence of catalysts, the concentration of reactants, and the reaction conditions such as temperature and pressure . These factors can influence the efficacy and stability of BMC in various chemical reactions.
生化分析
Biochemical Properties
Benzyl Methyl Carbonate participates in several biochemical reactions. It has been found to interact with various enzymes and proteins. For instance, it is involved in the methoxycarbonylation of diversely substituted benzylic alcohols
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation
属性
IUPAC Name |
benzyl methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-11-9(10)12-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEPKHDCMGFQQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30928021 | |
| Record name | Benzyl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13326-10-8 | |
| Record name | Carbonic acid, methyl phenylmethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013326108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes benzyl methyl carbonate a useful reagent in palladium-catalyzed reactions?
A1: Benzyl methyl carbonate serves as an effective benzylation reagent in the presence of palladium catalysts. Research indicates that palladium complexes, particularly those with bisphosphine ligands like DPPF (1,1'-Bis(diphenylphosphino)ferrocene), can cleave the benzylic C-O bond in BMC. [, ] This cleavage facilitates the transfer of the benzyl group to various nucleophiles, enabling reactions like benzylation of malonates, amines, and phenols. [] The choice of ligand significantly influences the reaction outcome, with DPEphos (bis[(2-diphenylphosphino)phenyl] ether) proving superior for reactions involving amines and phenols. []
Q2: Can you provide an example of benzyl methyl carbonate's application in synthesizing complex molecules?
A2: Certainly. [] describes a method for the regioselective C3-benzylation of indoles using benzyl methyl carbonate. This reaction is valuable because it provides access to a diverse range of 3-benzylindolenine products, which are important structural motifs in many biologically active compounds. The reaction proceeds under mild conditions and exhibits broad substrate scope, highlighting the utility of BMC in complex molecule synthesis.
Q3: Beyond its role as a benzylating agent, are there other applications for benzyl methyl carbonate?
A4: Research highlights the potential of BMC in electrocatalysis. [] explored its use in the electrocatalytic synthesis of benzyl methyl carbonate from benzyl alcohol and carbon dioxide. By embedding copper nanoparticles within an ordered mesoporous carbon material, researchers created a catalyst (Cu/OMC-X) capable of efficiently facilitating this reaction. This finding suggests a potential avenue for utilizing BMC in CO2 fixation strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

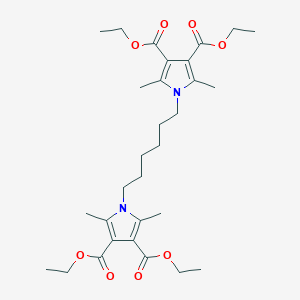

![2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene](/img/structure/B142005.png)
![2-Isopropylimidazo[1,2-a]pyrazine](/img/structure/B142015.png)


![2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone](/img/structure/B142022.png)
